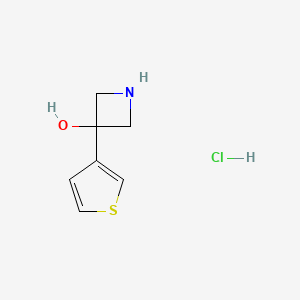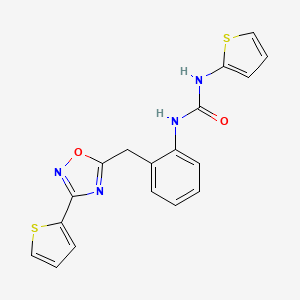
1-(Thiophen-2-yl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-2-yl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C18H14N4O2S2 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiophen-2-yl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-yl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
A study on non-racemic atropisomeric (thio)ureas described the synthesis and evaluation of (thio)ureas for their ability to act as neutral enantioselective anion receptors for amino-acid derivatives. The research explored the binding constants of these compounds with optically pure (thio)-ureas, revealing modest enantioselectivities. The study provided insights into the molecular interactions of ureas and their potential implications in bifunctional organocatalysis (C. Roussel et al., 2006).
Material Science and Rheology
In the field of material science, a study investigated the anion tuning of rheology, morphology, and gelation of a low molecular weight salt hydrogelator. This research demonstrated how the physical properties of gels can be modulated by the identity of the anion, showcasing the compound's utility in tuning the properties of hydrogels for various applications (G. Lloyd & J. Steed, 2011).
Synthetic Methodologies
A novel approach for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation was developed, offering an efficient method for the production of these compounds. The study highlights the advantages of microwave irradiation in enhancing reaction times and yields, contributing to the field of synthetic chemistry (Kejian Li & Wenbin Chen, 2008).
Biological Activity Studies
Research on urea derivatives has indicated their significant potential in biological applications. A review on urea derivatives highlighted their cytokinin-like activity and their ability to enhance adventitious rooting, suggesting their use in plant morphogenesis and agriculture (A. Ricci & C. Bertoletti, 2009). Moreover, a study on novel biologically active compounds synthesized urea and thiourea derivatives bearing a 1,2,4-oxadiazole ring, exploring their antimicrobial and antifungal activities (Nevin Arıkan Ölmez & Faryal Waseer, 2020).
Sensor Development
In the development of sensors, a study utilized substituted urea and thiourea as carriers in ytterbium-selective polymeric membrane electrodes. This research underscores the potential of these compounds in creating selective sensors for metal ions, contributing to analytical chemistry and environmental monitoring (Ashutosh Kumar Singh et al., 2007).
Eigenschaften
IUPAC Name |
1-thiophen-2-yl-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c23-18(21-16-8-4-10-26-16)19-13-6-2-1-5-12(13)11-15-20-17(22-24-15)14-7-3-9-25-14/h1-10H,11H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDACKGNMCDGDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2465108.png)
![N-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2465109.png)
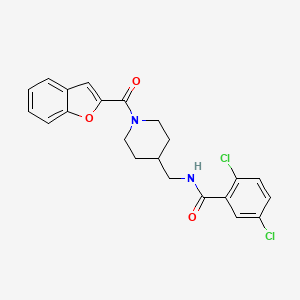
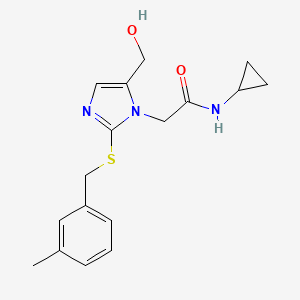
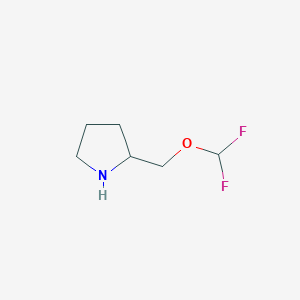

![4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide](/img/structure/B2465114.png)

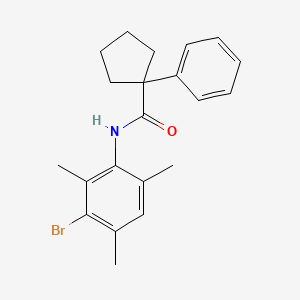
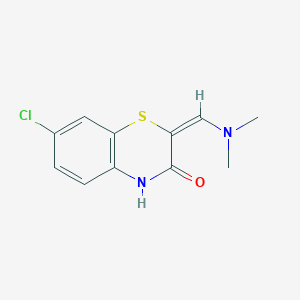
![N-[3-(4-Fluoro-N-methylanilino)propyl]but-2-ynamide](/img/structure/B2465122.png)
![Pyridin-3-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2465123.png)

